TH-Z827

KRAS G12D nucleotide exchange assay structure-activity relationship

TH-Z827 is a benchmark non-covalent KRAS G12D inhibitor. Its well-characterized IC50 of 2.4 μM and unique salt-bridge binding mode (PDB: 7EWA) make it ideal for biochemical assays and in vivo tumor growth inhibition studies. Unlike G12C inhibitors, its mutant selectivity ensures on-target validation in pancreatic, colorectal, and lung cancer models. Essential for partial pathway suppression and combo studies.

Molecular Formula C30H38N6O
Molecular Weight 498.7 g/mol
Cat. No. B13838969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH-Z827
Molecular FormulaC30H38N6O
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N3CCCC4=C3N=C(N=C4N5C6CCC5CNC6)OCC7CCCN7C
InChIInChI=1S/C30H38N6O/c1-20-7-3-8-21-9-4-12-26(27(20)21)35-16-6-11-25-28(35)32-30(37-19-24-10-5-15-34(24)2)33-29(25)36-22-13-14-23(36)18-31-17-22/h3-4,7-9,12,22-24,31H,5-6,10-11,13-19H2,1-2H3/t22?,23?,24-/m0/s1
InChIKeyXRXYOSBLAMZIMR-VHYCJAOWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TH-Z827: A Mutant-Selective KRAS G12D Inhibitor for Targeted Oncology Research and Drug Discovery


TH-Z827 is a mutant-selective, non-covalent small molecule inhibitor of the KRAS G12D oncoprotein, a key driver in pancreatic, colorectal, and lung cancers [1]. The compound binds to the Switch II pocket of KRAS G12D, forming a critical salt bridge with the mutant Asp12 residue, a mechanism distinct from KRAS G12C inhibitors [2]. It demonstrates an IC50 of 2.4–3.1 μM in biochemical assays and exhibits antiproliferative effects in KRAS G12D-mutant cancer cell lines, with in vivo tumor growth inhibition observed in xenograft models .

Why TH-Z827 Cannot Be Substituted by Generic KRAS Inhibitors or Other G12D-Targeting Compounds


KRAS G12D is a distinct mutant isoform with unique structural and biochemical properties; inhibitors designed for KRAS G12C (e.g., sotorasib) rely on covalent engagement of a cysteine residue absent in G12D and are therefore completely inactive against this target [1]. Even among G12D-targeting agents, key pharmacological differences exist. For instance, TH-Z827 and its close analog TH-Z835 differ significantly in potency due to subtle structural modifications, and both are distinct from MRTX1133 in terms of binding kinetics and selectivity profile [2]. Consequently, substitution with an alternative G12D inhibitor without rigorous comparative validation risks irreproducible results, altered cellular potency, and different off-target liabilities, compromising the scientific integrity of downstream assays [3].

Quantitative Differentiation of TH-Z827 Against Key Comparators: A Technical Evidence Guide


TH-Z827 vs. TH-Z835: Comparative Biochemical Potency in KRAS G12D Nucleotide Exchange Assay

In a direct head-to-head comparison using the same SOS-catalyzed nucleotide exchange assay with GDP as the incoming nucleotide, TH-Z827 demonstrated an IC50 of 3.1 μM, while its close structural analog TH-Z835 exhibited superior potency with an IC50 of 1.6 μM [1]. This 1.9-fold difference in potency is attributed to distinct cyclization strategies in their chemical structures, underscoring that even minor modifications within this series produce non-interchangeable pharmacological profiles [1].

KRAS G12D nucleotide exchange assay structure-activity relationship

TH-Z827 vs. KRAS G12C Inhibitors: Selectivity Profiling Across Mutant Isoforms

Unlike covalent KRAS G12C inhibitors (e.g., sotorasib, adagrasib), which show no activity against KRAS G12D, TH-Z827 demonstrates a clear selectivity window. In biochemical assays, TH-Z827 inhibits KRAS G12D with an IC50 of 2.4 μM, while its activity against KRAS G12C is significantly weaker, with an IC50 of 20 μM . This represents a 8.3-fold selectivity for G12D over G12C. Furthermore, TH-Z827 does not bind to wild-type KRAS at concentrations up to the highest tested [1], confirming its mutant-selective profile.

KRAS G12D mutant selectivity isoform profiling

TH-Z827 vs. MRTX1133: Cellular Antiproliferative Activity in Pancreatic Cancer Cell Lines

In a comparative analysis of KRAS G12D inhibitors in pancreatic ductal adenocarcinoma (PDAC) models, TH-Z827 and MRTX1133 exhibit distinct cellular potency profiles. TH-Z827 shows antiproliferative IC50 values of 4.4 μM and 4.7 μM in PANC-1 and Panc 04.03 cells, respectively [1]. In contrast, MRTX1133, a structurally distinct non-covalent G12D inhibitor, has been reported to achieve sub-nanomolar to low nanomolar IC50 values in the same PANC-1 cell line (e.g., IC50 ≈ 2 nM) [2]. This approximately 2,000-fold difference in cellular potency highlights the superior target engagement and cellular efficacy of MRTX1133 compared to TH-Z827, making TH-Z827 a more suitable tool for studies where moderate target inhibition is desired to probe pathway dynamics or resistance mechanisms.

KRAS G12D pancreatic cancer antiproliferative assay

TH-Z827 In Vivo Efficacy and Tolerability Profile in a Pancreatic Cancer Xenograft Model

In BALB/c nude mice bearing subcutaneous Panc 04.03 xenografts, TH-Z827 administered intraperitoneally at 10–30 mg/kg significantly reduced tumor size in a dose-dependent manner, with the 30 mg/kg dose achieving the most pronounced tumor growth inhibition [1]. However, this efficacious dose was associated with body weight loss, indicating potential off-target or on-target toxicity at higher exposures [1]. This contrasts with reports for MRTX1133, which demonstrated robust tumor regression at well-tolerated doses in similar PDAC xenograft models without significant body weight loss [2].

KRAS G12D in vivo efficacy xenograft model

Optimal Application Scenarios for TH-Z827 in KRAS G12D-Driven Research and Drug Discovery Programs


Biochemical Screening and Structure-Activity Relationship (SAR) Studies for Novel KRAS G12D Inhibitors

TH-Z827 serves as a benchmark control compound in biochemical assays (e.g., nucleotide exchange, SPR) due to its well-characterized IC50 of 2.4–3.1 μM and its unique binding mode via a salt bridge with Asp12 [1]. Its moderate potency allows for a wide dynamic range in dose-response experiments, making it ideal for comparative analysis with new chemical entities. The crystal structure of TH-Z827 bound to KRAS G12D (PDB ID: 7EWA) provides a validated reference for computational docking and structure-based drug design [2].

Investigating Partial KRAS Pathway Inhibition and Adaptive Resistance Mechanisms

Given its moderate cellular potency (IC50 4.4–4.7 μM in PANC-1 and Panc 04.03 cells) compared to ultra-potent inhibitors like MRTX1133, TH-Z827 is uniquely suited for studies requiring partial suppression of KRAS downstream signaling (e.g., ERK and AKT phosphorylation) rather than complete pathway shutdown [3]. This enables researchers to model sub-optimal target engagement, investigate adaptive feedback loops, and identify combination strategies that enhance sensitivity to KRAS inhibition without overwhelming the system.

Preclinical In Vivo Proof-of-Concept Studies for KRAS G12D Inhibition in Pancreatic Cancer Models

TH-Z827 has demonstrated significant, dose-dependent tumor growth inhibition in the Panc 04.03 xenograft model [4]. While its therapeutic index requires careful dose optimization (e.g., 30 mg/kg shows efficacy but with body weight loss), it remains a valuable tool for initial in vivo validation of KRAS G12D dependency in PDAC. It is particularly useful for labs establishing their first in vivo pharmacology workflow for this target before progressing to more optimized clinical candidates.

Selectivity Profiling and Counter-Screening Against KRAS WT and Other Mutant Isoforms

TH-Z827's lack of binding to KRAS WT and KRAS G12C, along with its 8.3-fold selectivity for G12D over G12C, makes it an essential tool for validating the on-target, mutant-specific effects of new KRAS G12D inhibitors [5]. It can be used as a positive control for G12D selectivity and a negative control for other isoforms in cellular assays, ensuring that observed phenotypes are truly driven by G12D inhibition and not off-target effects on wild-type or other mutant KRAS proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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